3-Chloro-6-(3-chlorophenoxy)pyridazine: Structural Dynamics, Reactivity Profiles, and Synthetic Methodologies
3-Chloro-6-(3-chlorophenoxy)pyridazine: Structural Dynamics, Reactivity Profiles, and Synthetic Methodologies
As the demand for novel chemical space in drug discovery and agrochemical development intensifies, bifunctional heterocyclic building blocks have become indispensable. 3-Chloro-6-(3-chlorophenoxy)pyridazine represents a highly versatile intermediate, characterized by an electron-deficient diazine core, a conformationally flexible ether linkage, and two distinct orthogonal synthetic handles (the reactive pyridazine chloride and the inert phenyl chloride).
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols, designed for researchers and application scientists engineering next-generation kinase inhibitors, COX-2 antagonists, and advanced agrochemicals.
Architectural Overview and Physicochemical Profiling
The pyridazine ring is a privileged scaffold in medicinal chemistry. The adjacent nitrogen atoms exert a profound electron-withdrawing effect (both inductive and mesomeric), rendering the 3- and 6-positions highly susceptible to nucleophilic aromatic substitution (SNAr).
The introduction of a 3-chlorophenoxy group at the 6-position serves two critical functions:
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Electronic Modulation: The aryloxy oxygen donates electron density back into the pyridazine π-system via resonance (+M effect), deactivating the remaining 3-chloro position and preventing over-reaction (bis-substitution) during synthesis.
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Lipophilic and Conformational Tuning: The ether oxygen introduces a flexible hinge, allowing the 3-chlorophenyl ring to adopt an orthogonal conformation relative to the planar pyridazine, a critical feature for fitting into deep, hydrophobic protein binding pockets.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics and structural identifiers for 3-chloro-6-(3-chlorophenoxy)pyridazine, essential for analytical tracking and computational modeling [1].
| Property | Value / Descriptor |
| Systematic (IUPAC) Name | 3-chloro-6-(3-chlorophenoxy)pyridazine |
| Molecular Formula | C10H6Cl2N2O |
| Molecular Weight | 241.07 g/mol |
| Monoisotopic Mass | 240.00 g/mol |
| CAS Registry Number | 1251563-40-2 |
| SMILES String | Clc1cccc(Oc2ccc(Cl)nn2)c1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Two pyridazine N, one ether O) |
| Topological Polar Surface Area (tPSA) | 34.9 Ų |
Mechanistic Synthesis & Self-Validating Protocols
The synthesis of 3-chloro-6-(3-chlorophenoxy)pyridazine relies on the chemoselective SNAr of 3,6-dichloropyridazine. Because the starting material is symmetrical, controlling the stoichiometry and the basicity of the reaction environment is paramount to isolate the mono-substituted product [2].
Protocol A: Base-Mediated Chemoselective SNAr (Thermal)
Mechanistic Rationale: We utilize anhydrous Potassium Carbonate (K2CO3) in N,N-Dimethylformamide (DMF). DMF, a polar aprotic solvent, effectively solvates the potassium counter-ion. This leaves the 3-chlorophenoxide anion "naked" and highly nucleophilic. Once the first chloride is displaced, the resulting ether linkage donates electron density into the ring, significantly raising the activation energy for a second SNAr attack, thereby ensuring high chemoselectivity for the mono-adduct.
Step-by-Step Methodology:
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Preparation: Charge an oven-dried, argon-flushed 100 mL round-bottom flask with 3,6-dichloropyridazine (1.0 eq, 10 mmol) and anhydrous K2CO3 (1.5 eq, 15 mmol).
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Solvation: Add 20 mL of anhydrous DMF to the flask and stir at room temperature for 5 minutes to create a uniform suspension.
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Nucleophile Addition: Slowly add 3-chlorophenol (1.05 eq, 10.5 mmol) dropwise via syringe. The slight excess ensures complete consumption of the electrophile without driving bis-substitution.
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Thermal Activation: Heat the reaction mixture to 80 °C using an oil bath. Stir continuously for 4–6 hours.
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Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The reaction is complete when the 3,6-dichloropyridazine peak (m/z 149) disappears, replaced by the product mass (m/z 241 [M+H]+).
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Quenching and Extraction: Cool the mixture to room temperature. Pour into 100 mL of ice-cold distilled water to precipitate the product and dissolve inorganic salts. Extract with Ethyl Acetate (3 × 30 mL).
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Purification: Wash the combined organic layers with 5% aqueous NaOH (to remove unreacted phenol) followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol B: Microwave-Assisted SNAr
Mechanistic Rationale: For rapid library generation, microwave dielectric heating provides uniform volumetric energy transfer. This directly couples with the polar DMF solvent and the highly polar Meisenheimer transition state, accelerating the reaction kinetics exponentially and suppressing thermal degradation pathways [3].
Step-by-Step Methodology:
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In a 10 mL microwave-safe pressure vial, combine 3,6-dichloropyridazine (1.0 eq), 3-chlorophenol (1.0 eq), and K2CO3 (1.5 eq) in 3 mL of anhydrous DMF.
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Seal the vial and irradiate in a microwave synthesizer at 120 °C for 15 minutes (initial power 150 W, dynamic modulation).
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Self-Validation: Post-cooling, analyze an aliquot via UPLC-MS. The rapid conversion typically yields >90% purity of the mono-substituted product in the crude mixture.
Synthetic workflow and S_NAr mechanism for 3-chloro-6-(3-chlorophenoxy)pyridazine.
Downstream Functionalization & Reactivity Pathways
The true value of 3-chloro-6-(3-chlorophenoxy)pyridazine lies in the differential reactivity of its two chlorine atoms. The chlorine on the phenyl ring is highly unreactive under standard conditions. In stark contrast, the chlorine at the 3-position of the pyridazine ring is highly activated for both further SNAr reactions and Palladium-catalyzed cross-couplings.
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Secondary SNAr Reactions: The 3-chloro position can be displaced by amines (primary or secondary) or thiols under elevated temperatures or microwave irradiation to yield 3-amino-6-aryloxypyridazines or 3-thio-6-aryloxypyridazines.
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Suzuki-Miyaura Coupling: Using Pd(PPh3)4 and a boronic acid, the 3-chloro group can be converted into an aryl or heteroaryl group, extending the conjugated system.
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Buchwald-Hartwig Amination: For sterically hindered or weakly nucleophilic amines (where SNAr fails), Pd-catalyzed amination using Pd2(dba)3 and ligands like Xantphos efficiently constructs C-N bonds at the 3-position.
Downstream functionalization pathways of the 3-chloro-pyridazine core.
Translational Applications
Pharmaceutical Development
Pyridazine derivatives are prominent in modern medicinal chemistry due to their ability to act as bioisosteres for phenyl rings while offering superior aqueous solubility and unique hydrogen-bond accepting profiles. Compounds structurally related to 3-chloro-6-(3-chlorophenoxy)pyridazine are heavily utilized in the synthesis of p38α MAPK inhibitors (such as analogs of the clinical candidate VX-745) [3] and novel COX-2 selective inhibitors [4]. The orthogonal orientation of the phenoxy ring allows these molecules to probe deep hydrophobic pockets within kinase active sites.
Agrochemical Innovation
In the agricultural sector, 3-aryloxypyridazines are foundational to the development of potent herbicides and acaricides. By acting as photosystem II inhibitors or mitochondrial electron transport inhibitors (similar to the commercial acaricide Pyridaben), these scaffolds disrupt critical energy production pathways in target pests and weeds [5]. The dual-halogenated nature of 3-chloro-6-(3-chlorophenoxy)pyridazine enhances environmental stability and lipophilicity, improving leaf cuticle penetration.
References
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Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: Tetrahedron (ScienceDirect) URL: [Link]
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Title: Microwave-Assisted Ullmann C−S Bond Formation: Synthesis of the P38α MAPK Clinical Candidate VX-745 Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents Source: ResearchGate URL: [Link]
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Title: Syntheses of Pyridazine Derivatives as Herbicides: Part III. Preparation of 3- and 4-Phenoxypyridazines Source: Agricultural and Biological Chemistry (Taylor & Francis Online) URL: [Link]
